N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide
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Overview
Description
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes dimethylamino groups and ethoxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide typically involves multiple steps, including the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these processes include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often require controlled temperatures and the presence of catalysts such as tin or iron compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide involves its interaction with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethoxyphenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-[2-(dimethylamino)ethoxy]ethanol: This compound shares the dimethylamino group and is used as an intermediate in the synthesis of pharmaceuticals and polymers.
Dimethylaminoethyl acrylate: Another compound with a dimethylamino group, used in the production of polymers and as a monomer in copolymerization reactions.
Uniqueness
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-6-29-20-10-8-7-9-18(20)24-22(28)21(27)23-15-19(26(4)5)16-11-13-17(14-12-16)25(2)3/h7-14,19H,6,15H2,1-5H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQAZOAQBQUPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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